molecular formula C10H22ClNS B1447648 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride CAS No. 1820639-50-6

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B1447648
CAS No.: 1820639-50-6
M. Wt: 223.81 g/mol
InChI Key: LTOIHBQFTMEWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The tert-butylsulfanyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of enzyme activity, interaction with cellular receptors, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 2-[(Methylsulfanyl)methyl]piperidine hydrochloride
  • 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride
  • 2-[(Isopropylsulfanyl)methyl]piperidine hydrochloride

These compounds share similar structural features but differ in the alkyl group attached to the sulfur atom. The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-(tert-butylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOIHBQFTMEWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Reactant of Route 6
2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.